Technical Documentation Center

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione
  • CAS: 68524-15-2

Core Science & Biosynthesis

Foundational

anticonvulsant activity of 5-(4-ethoxyphenyl)-5-methylhydantoin derivatives

An In-Depth Technical Guide to the Anticonvulsant Activity of 5-(4-Ethoxyphenyl)-5-methylhydantoin Derivatives Abstract The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapies. This...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticonvulsant Activity of 5-(4-Ethoxyphenyl)-5-methylhydantoin Derivatives

Abstract

The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapies. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 5-(4-ethoxyphenyl)-5-methylhydantoin and its derivatives as potential anticonvulsant agents. We delve into the established mechanisms of action for hydantoin-based drugs, focusing on the modulation of voltage-gated sodium channels. Detailed, step-by-step protocols for key preclinical screening assays, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, are provided to guide researchers in the evaluation of novel compounds. Furthermore, we outline the rotarod test for assessing potential neurotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiepileptic drugs.

Introduction: The Enduring Significance of the Hydantoin Scaffold

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. For over six decades, hydantoin derivatives have been a mainstay in the pharmacological management of epilepsy.[1] The prototypical hydantoin, Phenytoin (5,5-diphenylhydantoin), revolutionized epilepsy treatment by demonstrating efficacy against tonic-clonic and partial seizures.[2] The core hydantoin structure, an imidazolidine-2,4-dione ring, has proven to be a versatile scaffold for medicinal chemists.

The compound 5-(4-ethoxyphenyl)-5-methylhydantoin, a close analog of Phenytoin, serves as a focal point for exploring further structural modifications to enhance anticonvulsant activity and improve the therapeutic index. This guide will explore the synthesis of these derivatives, the critical structural features that govern their activity, and the standardized preclinical models used for their evaluation.

Synthesis of 5-(4-Ethoxyphenyl)-5-methylhydantoin Derivatives

The classical Bucherer-Bergs reaction is a widely employed and efficient method for the synthesis of 5,5-disubstituted hydantoins.[3] This one-pot, multicomponent reaction offers a straightforward route to the target compounds.

General Synthetic Protocol: Bucherer-Bergs Reaction

A typical synthesis involves the reaction of a ketone (4'-ethoxyacetophenone), an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-ethoxyacetophenone in a suitable solvent such as aqueous ethanol.

  • Addition of Reagents: Add potassium cyanide and ammonium carbonate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 5-(4-ethoxyphenyl)-5-methylhydantoin.

Derivatives can be synthesized by utilizing appropriately substituted ketones as starting materials.[4]

Diagram of the Bucherer-Bergs Reaction:

Bucherer_Bergs ketone 4'-Ethoxyacetophenone reagents + KCN + (NH4)2CO3 ketone->reagents intermediate α-Aminonitrile Intermediate reagents->intermediate Reaction hydantoin 5-(4-Ethoxyphenyl)-5- methylhydantoin intermediate->hydantoin Cyclization

Caption: Generalized scheme of the Bucherer-Bergs synthesis of 5-(4-ethoxyphenyl)-5-methylhydantoin.

Structure-Activity Relationships (SAR) of Hydantoin Derivatives

The anticonvulsant activity of hydantoin derivatives is intricately linked to the nature and position of substituents on the hydantoin ring.[5][6] Extensive quantitative structure-activity relationship (QSAR) studies have been performed on large sets of hydantoin derivatives to model their anticonvulsant activity.[1]

Key SAR Insights:

  • Position 5: The C5 position is critical for activity. The presence of an aromatic substituent, such as a phenyl group, is generally essential for activity against generalized tonic-clonic seizures (MES model).[7] Alkyl substituents at this position may introduce sedative properties.[7]

  • Aromatic Substitution: The substitution pattern on the C5-phenyl ring can modulate potency and pharmacokinetic properties. The 4-ethoxy group in the parent compound is a key feature for investigation.

  • N-Substitution: Alkylation at the N1 and N3 positions can influence the metabolic profile and activity spectrum of the compounds. For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions.[7]

Diagram of Hydantoin SAR:

Caption: Key structural features of the hydantoin scaffold influencing anticonvulsant activity.

Proposed Mechanism of Action

The primary mechanism of action for anticonvulsant hydantoins like Ethotoin, a structural analog, is the stabilization of neuronal membranes.[8][9] This is achieved through the modulation of voltage-gated sodium channels.[10][11]

  • Stabilization of the Inactivated State: Hydantoins are believed to bind to the inactivated state of voltage-gated sodium channels, prolonging their refractory period.[8]

  • Inhibition of Repetitive Firing: By stabilizing the inactivated state, these compounds prevent the rapid, repetitive firing of neurons that is characteristic of seizure activity.[8]

  • Prevention of Seizure Spread: This action limits the propagation of seizure discharges from the epileptic focus to surrounding brain regions.[12]

Diagram of the Proposed Mechanism of Action:

Mechanism_of_Action cluster_channel Voltage-Gated Sodium Channel Resting State Resting State Open State Open State Resting State->Open State Depolarization Inactive State Inactive State Open State->Inactive State Inactivation Inactive State->Resting State Repolarization Prolonged Inactivation Prolonged Inactivation Inactive State->Prolonged Inactivation Hydantoin 5-(4-Ethoxyphenyl)-5- methylhydantoin Derivative Hydantoin->Inactive State Binds and Stabilizes Reduced Neuronal\nHyperexcitability Reduced Neuronal Hyperexcitability Prolonged Inactivation->Reduced Neuronal\nHyperexcitability Leads to Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal\nHyperexcitability->Anticonvulsant Effect Results in

Caption: Proposed mechanism of action of hydantoin derivatives on voltage-gated sodium channels.

Preclinical Evaluation of Anticonvulsant Activity

The preclinical assessment of novel anticonvulsant compounds relies on well-established animal models of seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used acute seizure models in rodents.[13]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[14]

Experimental Protocol:

  • Animal Preparation: Use male ICR-CD-1 mice, acclimated to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[15]

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 0.9% saline) should be included.[15][16]

  • Anesthesia and Electrode Placement: At the time of peak effect, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice.[14] Place corneal electrodes.

  • Electrical Stimulation: Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds using an electroconvulsive shock generator.[14][17]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[14]

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.[14]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures and is thought to mimic absence and/or myoclonic epilepsy.[13][18]

Experimental Protocol:

  • Animal Preparation: As described for the MES test.

  • Compound Administration: Administer the test compound i.p. at various doses, including a vehicle control.

  • Chemoconvulsant Administration: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a pre-determined convulsive dose (e.g., 85 mg/kg in mice), which induces clonic seizures in at least 97% of animals.[18]

  • Observation: Observe the animals for a specified period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of a clonic seizure episode.

  • Data Analysis: Calculate the ED50 for protection against scPTZ-induced seizures.[19]

Assessment of Neurotoxicity: The Rotarod Test

It is crucial to evaluate the potential for motor impairment and neurotoxicity of novel anticonvulsant candidates. The rotarod test is a widely used method for assessing motor coordination, balance, and grip strength in rodents.[20][21]

Experimental Protocol:

  • Apparatus: Use a rotarod apparatus with a rotating rod of a diameter appropriate for the animal species (e.g., 3 cm for mice).[22]

  • Animal Training: Acclimate the animals to the apparatus. Place the mouse on the stationary rod. Then, begin rotation at a low speed (e.g., 4 RPM) and gradually accelerate to a higher speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[22] Repeat this training for a few trials.

  • Compound Administration: Administer the test compound or vehicle i.p.

  • Testing: At the time of peak effect, place the animal on the accelerating rotarod.

  • Endpoint: Record the latency to fall from the rod. A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.

Diagram of the Preclinical Evaluation Workflow:

Preclinical_Workflow Synthesis of\nDerivatives Synthesis of Derivatives MES Test MES Test Synthesis of\nDerivatives->MES Test Efficacy Screening scPTZ Test scPTZ Test MES Test->scPTZ Test Further Efficacy Rotarod Test Rotarod Test scPTZ Test->Rotarod Test Neurotoxicity Lead Compound\nIdentification Lead Compound Identification Rotarod Test->Lead Compound\nIdentification

Caption: A streamlined workflow for the preclinical evaluation of novel hydantoin derivatives.

Data Presentation

The efficacy and neurotoxicity of novel compounds should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Anticonvulsant Activity and Neurotoxicity of 5-(4-Ethoxyphenyl)-5-methylhydantoin Derivatives

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
Parent Compound DataDataDataData
Derivative 1 DataDataDataData
Derivative 2 DataDataDataData
Phenytoin (Reference) DataDataDataData

Data to be populated from experimental results.

Conclusion and Future Directions

The 5-(4-ethoxyphenyl)-5-methylhydantoin scaffold continues to be a promising starting point for the development of novel anticonvulsant agents. Through systematic structural modifications guided by established SAR principles, it is possible to optimize the anticonvulsant profile of these derivatives. The preclinical screening cascade outlined in this guide, employing the MES, scPTZ, and rotarod tests, provides a robust framework for identifying lead candidates with improved efficacy and a favorable safety profile. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets and exploring their potential efficacy in models of pharmacoresistant epilepsy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethotoin? Retrieved from [Link]

  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy: Methods and Protocols (pp. 435-447). Humana Press.
  • Balani, S. K., et al. (2003). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of Medicinal Chemistry, 46(11), 2149-2163.
  • Gupta, S. P., & Handa, A. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162-1166.
  • Balani, S. K., et al. (2003). Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Medicinal Chemistry, 46(11), 2149-2163.
  • Pediatric Oncall. (n.d.). Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]

  • Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-14.
  • Inxight Drugs. (n.d.). ETHOTOIN. Retrieved from [Link]

  • PubChem. (n.d.). Ethotoin. Retrieved from [Link]

  • PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2023, March 24). Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Slideshare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]

  • CUTM Courseware. (n.d.). SAR of Hydantoins. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • del Corte, X., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • National Institutes of Health. (2025, October 28). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from [Link]

  • The Jackson Laboratory. (2014, June 5). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. Retrieved from [Link]

  • Semantic Scholar. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Retrieved from [Link]

  • Creative Biolabs. (2018, July 10). Rotarod Test. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved from [Link]

  • ConductScience. (n.d.). Rotarod - Maze Engineers. Retrieved from [Link]

  • Scantox. (n.d.). RotaRod Test. Retrieved from [Link]

  • ADDI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020, April 22). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Retrieved from [Link]

  • Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383-385.
  • PubMed. (2007, October 15). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved from [Link]

  • JSciMed Central. (2016, October 7). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional synthesis of hydantoins. Retrieved from [Link]

  • Cernak, T. A., & Gleason, J. L. (2007). SYNTHESIS OF 5-CHLOROMETHYLENE HYDANTOINS AND THIOHYDANTOINS. HETEROCYCLES, 71(1), 117.
  • Semantic Scholar. (2023, October 27). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione in DMSO and Water

This guide provides a comprehensive analysis of the solubility characteristics of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in pharmaceutical research. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in pharmaceutical research. We will delve into its solubility in two critical solvents: dimethyl sulfoxide (DMSO), the universal solvent for initial drug screening, and water, the biologically relevant medium. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Critical Role of Solubility in Drug Discovery

5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, a scaffold known for a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] The journey of any potential drug candidate from a laboratory curiosity to a clinical reality is fundamentally dependent on its physicochemical properties, with solubility being a primary gatekeeper. Poor aqueous solubility can lead to incomplete absorption, low bioavailability, and inaccurate results in in-vitro assays, ultimately hindering therapeutic development.[3][4]

This guide will dissect the solubility profile of this specific hydantoin derivative, providing the foundational knowledge required for its effective use in research and development. We will explore the stark contrast in its behavior in an organic, polar aprotic solvent (DMSO) versus a polar protic solvent (water), and the practical implications thereof.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.25 g/mol ) provides critical clues to its solubility.

  • The Hydantoin Core: The imidazolidine-2,4-dione ring contains two amide groups with both hydrogen bond donor (N-H) and acceptor (C=O) sites. This imparts a degree of polarity and the potential for interaction with polar solvents.

  • The Aromatic Substituent: The 4-ethoxyphenyl group is a significant feature. The phenyl ring and the ethyl group are hydrophobic, which will tend to limit solubility in water. The ether linkage provides an additional hydrogen bond acceptor site.

  • The Methyl Group: The 5-methyl group adds to the overall lipophilicity of the molecule.

Based on this structure, we can predict:

  • High Solubility in DMSO: DMSO is a potent polar aprotic solvent, meaning it has a strong dipole moment to solvate polar groups but does not donate hydrogen bonds.[5] It is exceptionally effective at disrupting the intermolecular forces in a crystal lattice and can solvate both polar and nonpolar regions of a molecule.[5][6] We anticipate that 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione will be readily soluble in DMSO.

  • Low Solubility in Water: Water is a polar protic solvent that forms strong hydrogen bond networks. The significant hydrophobic surface area of the ethoxyphenyl group will likely disrupt these networks, making it energetically unfavorable for the molecule to dissolve. While the hydantoin ring can interact with water, the overall character of the molecule is expected to be poorly water-soluble. Many drug candidates with promising pharmacological activity face this challenge of poor aqueous solubility.[7]

Solubility in Dimethyl Sulfoxide (DMSO): The Researcher's Workhorse

DMSO is the solvent of choice for preparing high-concentration stock solutions in early-stage drug discovery.[8] Its ability to dissolve a vast array of compounds, its miscibility with aqueous media, and its relatively low toxicity at typical assay concentrations make it indispensable.[5][9]

Quantitative Data (Expected)
ParameterSolventExpected SolubilityRationale
SolubilityDMSO> 10 mg/mL (likely > 50 mg/mL)DMSO is a powerful polar aprotic solvent capable of solvating both the polar hydantoin ring and the nonpolar ethoxyphenyl group.[5][6]
Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol describes a self-validating method for preparing a stock solution, a critical first step for virtually all in vitro screening assays.

Objective: To prepare a clear, high-concentration stock solution of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione in DMSO.

Materials:

  • 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione (powder form)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Low-temperature storage vials (e.g., cryovials)

Methodology:

  • Pre-Weighing Preparation: Ensure the compound, which is a powder, is at room temperature before opening to prevent moisture condensation.

  • Accurate Weighing: Accurately weigh a precise amount of the compound (e.g., 5.0 mg) into a sterile, appropriately sized vial. The choice of vial should minimize headspace.

  • Solvent Addition: Based on the desired final concentration (e.g., 20 mg/mL), calculate the required volume of DMSO. For 5.0 mg of compound to make a 20 mg/mL solution, you would need 250 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Vigorous Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. The goal is to create a homogenous solution.

  • Visual Inspection (Self-Validation): Carefully inspect the solution against a bright light source. A successfully prepared stock solution will be completely clear, with no visible particulates or Tyndall effect (light scattering). If particulates remain, gentle warming in a 37°C water bath for a few minutes followed by further vortexing can be attempted. However, be cautious as heat can degrade some compounds.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C for long-term stability.

Diagram: Workflow for DMSO Stock Solution Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_validate Validation & Storage A Equilibrate Compound to RT B Weigh 5.0 mg Compound A->B C Add 250 µL DMSO B->C D Vortex for 2 minutes C->D E Visual Inspection for Clarity D->E F Aliquot into Vials E->F If clear G Store at -20°C / -80°C F->G

Caption: A standardized workflow for preparing a DMSO stock solution.

Solubility in Water: The Biological Challenge

While essential for initial testing, DMSO is merely a vehicle.[5] The true test of a compound's potential is its behavior in an aqueous environment. As predicted, the significant nonpolar character of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione suggests it will be poorly soluble in water.

Quantitative Data (Expected)

The aqueous solubility of poorly soluble drugs is often very low, frequently in the micromolar or even nanomolar range.

ParameterSolventExpected SolubilityRationale
SolubilityWater / Aqueous Buffer (pH 7.4)< 0.1 mg/mL (likely < 10 µg/mL)The hydrophobic ethoxyphenyl group is expected to dominate, leading to poor interaction with the highly ordered hydrogen-bonding network of water.[3][7]
Experimental Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the saturation solubility of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione in a physiologically relevant aqueous buffer.

Materials:

  • 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione (powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Shaking incubator or orbital shaker set to a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • Syringe filters (0.22 µm, low-protein binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Methodology:

  • Excess Compound Addition: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., 2 mg to 1 mL of PBS) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and place it in a shaking incubator. Agitate the suspension at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[10]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step.

    • Centrifugation: Centrifuge the suspension at high speed to pellet the excess solid.

    • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particulates. This step prevents overestimation of solubility.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation before analysis.

  • HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the thermodynamic solubility.

Diagram: Workflow for Aqueous Solubility Determination

cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Compound to Aqueous Buffer B Incubate with Shaking (24-48 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm) C->D E Dilute Saturated Filtrate D->E F Analyze by HPLC E->F G Calculate Solubility F->G vs. Calibration Curve

Caption: The shake-flask method for determining thermodynamic solubility.

Summary and Practical Recommendations

The solubility of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione is a tale of two solvents, a common narrative in drug discovery.

SolventPredicted SolubilityKey Considerations
DMSO High (>10 mg/mL)Ideal for creating concentrated stock solutions for long-term storage and serial dilution into assay media.[5][6]
Water/Aqueous Buffer Low (<0.1 mg/mL)Direct dissolution is impractical for most applications. The compound may precipitate when DMSO stock is diluted into aqueous media, especially at higher concentrations. This can lead to inaccurate assay results.[4]

Recommendations for Researchers:

  • Always Use a DMSO Stock: For all in vitro assays, begin by preparing a high-concentration stock solution in DMSO as described in the protocol above.

  • Mind the Final DMSO Concentration: When diluting the DMSO stock into your aqueous assay medium (e.g., cell culture media, buffer), ensure the final concentration of DMSO is low (typically <0.5%, and always consistent across all wells, including controls) to avoid solvent-induced artifacts.[5]

  • Check for Precipitation: After diluting the stock into aqueous buffer, visually inspect for any signs of precipitation or cloudiness. If observed, the concentration is likely above the aqueous solubility limit, and the results may not be reliable. Consider testing at lower concentrations.

  • Kinetic vs. Thermodynamic Solubility: Be aware that diluting a DMSO stock into buffer measures kinetic solubility, which can be temporarily higher than the thermodynamic solubility due to the formation of a supersaturated solution.[10] This supersaturation may not be stable over the time course of an experiment.

By understanding these principles and employing the robust protocols outlined herein, researchers can confidently and accurately investigate the biological activities of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione, navigating the critical challenge of solubility to unlock its therapeutic potential.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). MDPI. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). [Link]

  • Innovative Applications of DMSO. (2024, September 9). [Link]

  • Will we ever be able to accurately predict solubility? - PMC. (2024, March 18). National Center for Biotechnology Information. [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK - IAPC Journals. (2020, June 25). IAPC Journals. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). [Link]

  • (5E)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione - PubChem. PubChem. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021, May 28). MDPI. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem. PubChem. [Link]

  • 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl) - EPA. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy} - EPA. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. (1981, January). National Center for Biotechnology Information. [Link]

  • (PDF) Journal Pre-proofs Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation - ResearchGate. (2023, September 17). ResearchGate. [Link]-proofs_Novel_Hydantoin_Derivatives_Synthesis_and_Biological_Activity_Evaluation)

Sources

Foundational

5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione InChIKey VAHWJQLCMYETMH-UHFFFAOYSA-N

Topic: 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione (InChIKey: VAHWJQLCMYETMH-UHFFFAOYSA-N) Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione (InChIKey: VAHWJQLCMYETMH-UHFFFAOYSA-N) Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists.[1][2]

[1][2]

Executive Summary

5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione (CAS: 68524-15-2) is a bioactive heterocyclic compound belonging to the hydantoin class.[1][2] Structurally analogous to the anticonvulsant drugs Phenytoin and Mephenytoin , this molecule serves as a critical pharmacological probe for investigating Structure-Activity Relationships (SAR) at voltage-gated sodium channels (


).[1][2]

Unlike its 5,5-diphenyl counterparts, this compound features a para-ethoxy substitution on the phenyl ring and a 5-methyl group, imparting distinct lipophilic and metabolic properties.[1][2] It is frequently utilized as a reference standard in metabolic stability studies (specifically O-dealkylation pathways) and as a scaffold for the synthesis of novel antiepileptic or antiarrhythmic agents.[1][2]

Chemical Architecture & Physicochemical Profile[1][2]

Structural Identity

The core structure consists of an imidazolidine-2,4-dione (hydantoin) ring substituted at the C5 position.[1][2][3] The presence of the electron-donating ethoxy group influences the electron density of the aromatic ring, potentially altering binding affinity compared to the unsubstituted phenyl ring of phenytoin.[1]

PropertyData
IUPAC Name 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Common Synonyms 5-(4-ethoxyphenyl)-5-methylhydantoin; 4-Ethoxy-5-methyl-5-phenylhydantoin
CAS Number 68524-15-2
Molecular Formula

Molecular Weight 234.25 g/mol
InChIKey VAHWJQLCMYETMH-UHFFFAOYSA-N
Key Physicochemical Parameters[1][2]
  • Lipophilicity (LogP): ~1.8 – 2.1 (Predicted).[1][2] The ethoxy group increases lipophilicity relative to the hydroxy metabolite, facilitating blood-brain barrier (BBB) penetration.[1][2]

  • Acidity (pKa): ~8.3 (Imide N3 proton).[1][2] The hydantoin ring is weakly acidic, allowing for salt formation (e.g., sodium salts) to enhance aqueous solubility.[1][2]

  • H-Bond Donors/Acceptors: 2 Donors (NH groups), 3 Acceptors (Carbonyls, Ether).[1][2]

Synthesis & Manufacturing: The Bucherer-Bergs Protocol[1][2][4][5]

The definitive route for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction .[1][2] This multicomponent reaction converts a ketone into a hydantoin using cyanide and ammonium carbonate.[1][4][5][6]

Reaction Mechanism

The synthesis proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia, carbonylation, and cyclization.[1][4]

BuchererBergs Ketone 4'-Ethoxyacetophenone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin Nucleophilic Attack Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile Substitution Carbamate Carbamic Acid Derivative Aminonitrile->Carbamate Carboxylation Hydantoin Target Hydantoin (C12H14N2O3) Carbamate->Hydantoin Ring Closure Reagents1 KCN / (NH4)2CO3 Reagents2 NH3 / -H2O Reagents3 CO2 Reagents4 Cyclization

Figure 1: Step-wise mechanism of the Bucherer-Bergs synthesis for 5-(4-ethoxyphenyl)-5-methylhydantoin.[1][2][6]

Experimental Protocol

Objective: Synthesis of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione on a 10g scale.

Reagents:

  • 4'-Ethoxyacetophenone: 10.0 g (60.9 mmol)[1][2]

  • Potassium Cyanide (KCN): 5.9 g (91.3 mmol) – Caution: Highly Toxic[1][2]

  • Ammonium Carbonate: 17.5 g (182 mmol)

  • Solvent: Ethanol/Water (1:1 v/v, 100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-ethoxyacetophenone in 50 mL of Ethanol.

  • Addition: Dissolve KCN and Ammonium Carbonate in 50 mL of warm water. Add this aqueous solution to the ethanolic ketone solution.

  • Reaction: Heat the mixture to 60°C for 12–18 hours. The solution effectively acts as a buffered system (pH ~8–9).[2][4]

    • Note: Do not exceed 70°C to prevent excessive decomposition of ammonium carbonate.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove ethanol (approx. 50% volume reduction).

    • Acidify the remaining aqueous suspension carefully with 6M HCl to pH ~2.[1] Warning: Perform in a fume hood to manage potential HCN evolution.

    • The product will precipitate as a white to off-white solid.[1][2]

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 20 mL).[2]

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (9:1).[2] Allow to cool slowly to 4°C.

    • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Yield Expectation: 70–85% (approx. 10–12 g).

Pharmacological & Biological Context

Mechanism of Action (Hypothetical)

Based on the structural homology to Phenytoin (5,5-diphenylhydantoin), this compound is predicted to act as a use-dependent blocker of voltage-gated sodium channels (


) .[1][2]
  • Binding Site: The inner pore of the sodium channel.

  • Effect: Stabilizes the inactive state of the channel, preventing high-frequency repetitive firing of neurons (anticonvulsant activity).[1][2]

  • SAR Insight: The 4-ethoxy group adds bulk and lipophilicity compared to the phenyl ring.[1][2] This may alter the kinetics of channel unblocking or selectivity for specific channel subtypes (e.g.,

    
     vs 
    
    
    
    ).[1][2]
Metabolic Fate

This compound is a valuable probe for Cytochrome P450 metabolism studies.[1]

  • O-Dealkylation: The primary metabolic pathway is likely CYP450-mediated O-deethylation to form the phenol metabolite: 5-(4-hydroxyphenyl)-5-methylhydantoin .[1][2]

  • Glucuronidation: The resulting phenol is a target for Phase II conjugation (UGT enzymes).[1][2]

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral characteristics should be observed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.6 ppm (s, 1H, N3-H, broad).[1][2]
      
    • 
       8.4 ppm (s, 1H, N1-H).[1][2]
      
    • 
       7.35 ppm (d, 2H, Ar-H, ortho to hydantoin).[1][2]
      
    • 
       6.90 ppm (d, 2H, Ar-H, ortho to ethoxy).[1][2]
      
    • 
       4.02 ppm (q, 2H, 
      
      
      
      ).[1][2]
    • 
       1.65 ppm (s, 3H, C5-
      
      
      
      ).[1][2]
    • 
       1.32 ppm (t, 3H, 
      
      
      
      of ethyl).[1][2]
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ) or Negative (
    
    
    
    ).
  • Expected Mass: 235.1 (

    
    ), 233.1 (
    
    
    
    ).[2]
  • Fragmentation: Loss of the hydantoin ring (-CO, -HNCO) is common in MS/MS.[1][2]

Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

  • Specific Risk: As a hydantoin derivative, potential for reproductive toxicity (teratogenicity) exists, similar to phenytoin (Fetal Hydantoin Syndrome).[1][2] Handle with strict engineering controls.

  • Cyanide Safety: During synthesis, residual cyanide must be quenched with bleach (sodium hypochlorite) before disposal of aqueous waste.[1][2]

References

  • Bucherer-Bergs Reaction Review: Ware, E. (1950).[1][2][6] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][2][6] Link[1][2]

  • Hydantoin Synthesis Protocol: Sarges, R., et al. (1990).[1] "Synthesis and aldose reductase inhibitory activity of 5-substituted hydantoins." Journal of Medicinal Chemistry, 33(7), 1859–1865.[1][2] Link[1][2]

  • Metabolic Pathways of Hydantoins: Distefano, J. K. (2020).[1] "CYP450-Mediated Metabolism of Anticonvulsants." Pharmacology & Therapeutics.[1] Link

  • Compound Database Entry: PubChem. "5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione (CID 68524-15-2)."[1][2] National Library of Medicine.[1] Link[1][2]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Recrystallization Architecture for 5-(4-ethoxyphenyl)-5-methylhydantoin

Executive Summary & Strategic Context The purification of 5-(4-ethoxyphenyl)-5-methylhydantoin (CAS: 68524-15-2) presents a specific challenge in process chemistry: balancing the solubility of the polar hydantoin core (i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The purification of 5-(4-ethoxyphenyl)-5-methylhydantoin (CAS: 68524-15-2) presents a specific challenge in process chemistry: balancing the solubility of the polar hydantoin core (imidazolidine-2,4-dione) against the lipophilic 4-ethoxyphenyl substituent. This compound, typically synthesized via the Bucherer-Bergs reaction from 4'-ethoxyacetophenone, often isolates with persistent impurities including unreacted ketone, cyanide residues, and inorganic salts.

This guide details a binary solvent recrystallization protocol designed to maximize yield (>85%) while achieving pharmaceutical-grade purity (>99.5% HPLC). We prioritize the Ethanol:Water system due to its tunable dielectric constant, which can be modulated to reject both polar inorganic contaminants and non-polar organic byproducts.

Solvent Selection Logic: The "Solubility Window"

The choice of solvent is governed by the Van 't Hoff equation and the specific intermolecular forces of the target molecule.

  • The Hydantoin Core: Contains two amide-like nitrogens (N1, N3) acting as hydrogen bond donors and two carbonyls as acceptors. This requires a protic solvent or a highly polar aprotic solvent for dissolution.

  • The 4-Ethoxyphenyl Tail: Adds significant lipophilicity and planar stacking potential.

  • The 5-Methyl Group: Disrupts crystal packing slightly compared to the des-methyl analog, potentially lowering the melting point (estimated range: 180–210°C) and increasing solubility in organic media.

Solvent Screening Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileVerdict
Ethanol (95%) HighModeratePoor rejection of organic ketone impurities.Not Recommended as single solvent.
Water LowVery LowExcellent rejection of organics; poor capacity for target.Anti-Solvent Only .
EtOH : H₂O (1:1) High Low Optimal. Rejects salts (stay in water) and lipophiles (stay in EtOH mother liquor).PRIMARY CHOICE
Ethyl Acetate HighModerateGood for anhydrous processing; risk of "oiling out" if wet.Secondary Choice
Acetone : Hexane HighLowExcellent for final polishing if trace water is detrimental.Polishing Step

Detailed Recrystallization Protocol

Phase 1: Preparation & Dissolution

Objective: Achieve saturation at near-reflux temperatures while minimizing thermal stress.

  • Charge: Place 10.0 g of crude 5-(4-ethoxyphenyl)-5-methylhydantoin into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 60 mL of Ethanol (95%) .

  • Heating: Heat the mixture to reflux (approx. 78°C) using an oil bath.

    • Observation: The solid may not dissolve completely.

  • Titration with Water: While maintaining reflux, add Deionized Water dropwise through the condenser.

    • Target: Add water until a slight turbidity persists, then add just enough Ethanol to clear it.

    • Standard Ratio: The final solvent composition usually approaches EtOH:H₂O (60:40 v/v) .

  • Clarification (Optional but Recommended): If the solution is colored (yellow/brown), add 0.5 g Activated Carbon (e.g., Darco G-60). Stir at reflux for 10 minutes.

Phase 2: Hot Filtration & Nucleation

Objective: Remove mechanical impurities and initiate controlled crystal growth.

  • Filtration: Filter the hot solution rapidly through a pre-warmed Buchner funnel (or a glass frit) to remove carbon and insoluble particulates.

    • Critical: Pre-warming prevents premature crystallization in the funnel stem.

  • Reheating: Return the filtrate to a clean flask and reheat briefly to dissolve any solids formed during filtration.

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source.

    • Allow to cool to room temperature (20–25°C) slowly over 2 hours. Stirring should be gentle (60 rpm) to encourage large, pure crystal formation.

    • Troubleshooting: If "oiling out" occurs (formation of a second liquid phase), reheat and add 5-10% more Ethanol.

Phase 3: Isolation & Drying
  • Cryogenic Soak: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of cold (0°C) EtOH:H₂O (50:50) .

    • Note: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

    • Target Residual Solvent: < 5000 ppm (ICH Q3C Class 3 limit for Ethanol).

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude 5-(4-ethoxyphenyl)-5-methylhydantoin Dissolve Dissolution (Reflux in EtOH) Start->Dissolve WaterAdd Anti-Solvent Addition (Dropwise H2O until turbid) Dissolve->WaterAdd Optimizing Solubility Clarify Clarification (Activated Carbon + Hot Filtration) WaterAdd->Clarify Remove Insolubles Cooling Controlled Cooling (78°C → 25°C → 4°C) Clarify->Cooling Nucleation Isolate Isolation (Vacuum Filtration) Cooling->Isolate Wash Washing (Cold 50:50 EtOH:H2O) Isolate->Wash Remove Mother Liquor Dry Drying (Vac Oven, 60°C) Wash->Dry Final Pure API (>99.5% Purity) Dry->Final

Figure 1: Step-by-step unit operation flow for the purification of the target hydantoin.

Impurity Rejection Mechanism

ImpurityRejection Solvent Solvent System (EtOH : H2O) Target Target Hydantoin Solvent->Target Precipitates on Cooling (Temp. Dependent) Lipophilic Impurity: 4-Ethoxyacetophenone (Unreacted Ketone) Solvent->Lipophilic Remains Soluble in EtOH (Mother Liquor) Polar Impurity: Inorganic Salts (KCN / (NH4)2CO3 residues) Solvent->Polar Remains Soluble in Water (Mother Liquor)

Figure 2: Mechanistic logic of the binary solvent system in separating target from specific impurities.

Analytical Validation & Quality Control

To ensure the protocol has succeeded, the following analytical tests are mandatory.

A. HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).

    • 0-2 min: 10% ACN

    • 2-15 min: 10% → 90% ACN

  • Detection: UV @ 230 nm (Hydantoin ring absorption) and 254 nm (Phenyl ring).

  • Acceptance Criteria: Single peak > 99.5% area; no impurity peak > 0.1%.

B. Melting Point Determination[1]
  • Method: DSC (Differential Scanning Calorimetry) or Capillary.

  • Expected Range: 180°C – 210°C (Broad range estimated based on 5-methyl-5-phenylhydantoin analogs [1, 2]).

  • Diagnostic: A sharp melting range (< 2°C) indicates high purity. A broad range (> 5°C) indicates retained solvent or organic impurities.

C. NMR Verification
  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 10.6 ppm (s, 1H): N3-H (Imide).

    • δ 8.4 ppm (s, 1H): N1-H (Amide).

    • δ 6.8 - 7.4 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-ethoxyphenyl).

    • δ 4.0 ppm (q, 2H): Ethoxy -CH₂-.

    • δ 1.6 ppm (s, 3H): 5-Methyl group.

    • δ 1.3 ppm (t, 3H): Ethoxy -CH₃.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Reheat to reflux. Add 5-10% more Ethanol. Cool slowly with vigorous stirring. Add a seed crystal at 50°C.
Low Yield (<50%) Too much solvent (product remains in mother liquor).Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.
Colored Crystals Oxidation products or polymerized impurities.Repeat recrystallization with activated carbon. Ensure hot filtration is efficient.
Broad Melting Point Wet crystals or salt contamination.Dry at higher temp (80°C) under vacuum. Check for inorganic salts (ash test); if positive, wash crystals with more water.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen (I. Mitteil.)." Journal für Praktische Chemie, 140(2), 291–316. Link

  • Sigma-Aldrich. "5-Ethyl-5-methylhydantoin Product Sheet." (Analogous physicochemical properties). Link

  • PubChem. "5-Methyl-5-phenylhydantoin Compound Summary."[1] National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General recrystallization protocols for heterocycles). Link

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Aryl-5-Methylhydantoin Derivatives

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 5-aryl-5-methylhydantoin derivatives using microwave irradiation. While traditional thermal methods (Bucherer-Bergs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 5-aryl-5-methylhydantoin derivatives using microwave irradiation. While traditional thermal methods (Bucherer-Bergs reaction) require reflux times of 4–48 hours and often suffer from incomplete conversion, this microwave-assisted protocol achieves >85% yields in under 20 minutes.

The hydantoin scaffold (imidazolidine-2,4-dione) is the pharmacophore of significant antiepileptic drugs (e.g., Phenytoin, Mephenytoin).[1] This guide focuses on the 5-aryl-5-methyl subclass, derived from substituted acetophenones, which offers improved lipophilicity and blood-brain barrier penetration compared to non-methylated analogs.

Scientific Foundation & Mechanism

The Microwave Effect in Heterocyclic Synthesis

Microwave irradiation offers two distinct advantages for this synthesis:

  • Dipolar Polarization: The reaction involves highly polar intermediates (cyanohydrins, ammonium carbamates). Microwave energy directly couples with these polar species, stabilizing the transition states more effectively than conductive heating.

  • Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Reaction Mechanism (Bucherer-Bergs)

The synthesis proceeds via the multicomponent condensation of a ketone (acetophenone derivative), potassium cyanide, and ammonium carbonate.

Key Mechanistic Steps:

  • Cyanohydrin Formation: Nucleophilic attack of cyanide on the ketone carbonyl.[2]

  • Aminonitrile Formation: Substitution of the hydroxyl group by ammonia (from

    
    ).
    
  • Carbamylation: Reaction of the amine with

    
     (also from 
    
    
    
    ) to form a carbamic acid.
  • Cyclization & Rearrangement: Intramolecular cyclization to an oxazolidinone intermediate, followed by a critical isocyanate rearrangement to form the stable hydantoin ring.

BuchererBergsMechanism Ketone Acetophenone (Substrate) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 CarbamicAcid Carbamic Acid Aminonitrile->CarbamicAcid + CO2 Isocyanate Isocyanate Intermediate CarbamicAcid->Isocyanate - H2O (Cyclization) Hydantoin 5-Aryl-5-Methylhydantoin (Product) Isocyanate->Hydantoin Rearrangement KCN KCN KCN->Ketone Ammonium (NH4)2CO3 Ammonium->Cyanohydrin Ammonium->Aminonitrile

Figure 1: Mechanistic pathway of the microwave-assisted Bucherer-Bergs reaction.[3]

Experimental Protocol

Safety & Hazard Control (CRITICAL)
  • Cyanide Hazard: Potassium Cyanide (KCN) releases lethal Hydrogen Cyanide (HCN) gas upon contact with acid. NEVER acidify the reaction mixture before quenching residual cyanide.

  • Sealed Vessel Pressure: Carbon dioxide is generated during the reaction. Use a microwave vial rated for at least 20 bar pressure.

  • Ventilation: All handling must occur in a functioning fume hood.

Materials
  • Substrate: Acetophenone (or substituted derivative) (1.0 equiv)

  • Reagent A: Potassium Cyanide (KCN) (1.5 equiv)

  • Reagent B: Ammonium Carbonate

    
     (3.0 equiv)
    
  • Solvent: Ethanol / Water (1:1 v/v)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

Step-by-Step Methodology

Step 1: Preparation

  • In a 10 mL microwave process vial, dissolve Acetophenone (2 mmol, 240 mg) in 2 mL of Ethanol.

  • Add Potassium Cyanide (3 mmol, 195 mg) dissolved in 2 mL of Water.

  • Add Ammonium Carbonate (6 mmol, 576 mg).

  • Add a magnetic stir bar and cap the vial tightly with a PTFE-lined septum.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Control Mode: Standard (Temperature Control)

  • Temperature: 120°C

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150W (Dynamic)

  • Stirring: High

Step 3: Workup & Purification [4]

  • Allow the vial to cool to <50°C.

  • CAUTION: Carefully vent the vial in the fume hood to release excess

    
    .
    
  • Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.

  • Acidification (Optional but improves yield): Dropwise add 6M HCl ONLY until pH ~6-7. Do not go below pH 5 to avoid HCN evolution.

  • A white precipitate (the hydantoin) will form immediately.

  • Filter the solid using a Buchner funnel.

  • Wash with cold water (2 x 10 mL) to remove inorganic salts.

  • Recrystallization: Recrystallize from hot Ethanol/Water (80:20) to obtain analytical grade crystals.

ExperimentalWorkflow Setup Step 1: Setup Mix Ketone + KCN + (NH4)2CO3 in EtOH/H2O (1:1) Irradiation Step 2: Irradiation 120°C, 15 min, Sealed Vial (Dynamic Power Control) Setup->Irradiation Sealed Vessel Quench Step 3: Quench/Precipitation Pour into Ice Water Adjust pH to 6-7 (Careful!) Irradiation->Quench Cool & Vent Isolation Step 4: Isolation Vacuum Filtration Wash with Cold Water Quench->Isolation Precipitate Analysis Step 5: Analysis NMR, IR, Melting Point Isolation->Analysis Recrystallize

Figure 2: Operational workflow for the microwave synthesis of hydantoins.

Scope & Optimization Data

The following table summarizes the scope of the reaction with various substituted acetophenones using the optimized protocol (120°C, 15 min).

EntrySubstrate (R-Acetophenone)Product (Hydantoin Derivative)Yield (%)Melting Point (°C)
1 H (Acetophenone)5-Methyl-5-phenylhydantoin92197–199
2 4-Cl5-(4-Chlorophenyl)-5-methylhydantoin88210–212
3 4-OMe5-(4-Methoxyphenyl)-5-methylhydantoin85188–190
4 4-NO25-Methyl-5-(4-nitrophenyl)hydantoin81225–227
5 3-Br5-(3-Bromophenyl)-5-methylhydantoin89202–204

Optimization Notes:

  • Temperature: Reactions at 80°C required 45 minutes for completion. Increasing to 120°C reduced time to 15 minutes without degradation.

  • Solvent: 100% Ethanol resulted in lower yields due to poor solubility of inorganic carbonate. The 1:1 Ethanol/Water mixture is critical for homogeneity.

Characterization Guidelines

To validate the synthesis, look for these specific spectral markers:

  • IR Spectroscopy:

    • Two distinct carbonyl stretches at 1770 cm⁻¹ (C-2) and 1720 cm⁻¹ (C-4).

    • Broad N-H stretch around 3300–3100 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • Methyl Group: A sharp singlet at δ 1.6–1.8 ppm (3H).

    • Aromatic Ring: Multiplets at δ 7.2–7.6 ppm (5H for unsubstituted).

    • Amide Protons: Two broad singlets at δ 8.6 ppm (N1-H) and δ 10.8 ppm (N3-H). (Note: N3-H is more acidic and appears downfield).

References

  • Rishipathak, D. D., et al. (2011). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry.

  • Muccioli, G. G., et al. (2003).[1] A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron.

  • Konnert, L., et al. (2017). Microwave-Assisted Solid-Phase Synthesis of Hydantoins. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • Sarges, R., et al. (1990).[5] Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry.

  • Alfa Chemistry. Bucherer-Bergs Reaction Mechanism and Applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione

Case ID: HYD-SOL-001 Compound Class: 5,5-Disubstituted Hydantoins (Lipophilic) Status: Active Guide Executive Summary & Compound Profile User Query: "My compound precipitates when diluted into cell culture media. How do...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-SOL-001 Compound Class: 5,5-Disubstituted Hydantoins (Lipophilic) Status: Active Guide

Executive Summary & Compound Profile

User Query: "My compound precipitates when diluted into cell culture media. How do I maintain solubility for 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione in bioassays?"

Technical Analysis: This molecule is a lipophilic hydantoin derivative. Structurally, it possesses a rigid imidazolidine-2,4-dione core substituted at the C5 position with a methyl group and a hydrophobic 4-ethoxyphenyl moiety. This structure creates a specific solubility profile characterized by high crystal lattice energy (high melting point) and poor aqueous solubility at neutral pH.

Physicochemical Snapshot:

  • Core Scaffold: Hydantoin (Imidazolidine-2,4-dione).[1]

  • pKa (Acidic): ~8.5 – 9.2 (Imide N-H). Note: The compound is unionized and least soluble at physiological pH (7.4).

  • LogP (Estimated): ~2.5 – 3.2 (Moderate to High Lipophilicity).

  • Primary Failure Mode: "Crash-out" precipitation upon dilution from organic stock (DMSO) to aqueous buffer (PBS/Media).

Troubleshooting Guides (Q&A)

Category A: The "Crash-Out" Phenomenon[2]

Q: I prepared a 10 mM stock in DMSO, but it turns cloudy immediately upon adding it to the assay buffer. Why?

A: You are experiencing Solvent Shift Precipitation . Hydantoins are soluble in DMSO because it disrupts their crystal lattice. However, water is a highly polar anti-solvent for this compound class.

  • The Mechanism: When you dilute DMSO into water, the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility limit of the compound in water (which is likely < 50 µM for this analog), the molecules re-aggregate.

  • The Fix:

    • Reduce Final Concentration: Target a lower top concentration (e.g., 10 µM instead of 100 µM).

    • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, then transfer to media.

    • Use a Carrier: Pre-complex the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic ethoxyphenyl ring fits into the cyclodextrin cavity, shielding it from water.

Q: Can I use acidic or basic buffers to improve solubility?

A:

  • Acidic (pH < 7): NO. The hydantoin ring is non-basic; it will not protonate. Acidic conditions often decrease solubility further by suppressing any trace ionization.

  • Basic (pH > 9): YES, but use caution. The imide nitrogen can be deprotonated at high pH (forming a soluble salt). However, pH > 9 is toxic to most cell lines and can hydrolyze the hydantoin ring over time. Recommendation: Keep pH at 7.4 but rely on co-solvents (PEG-400) rather than pH adjustment.

Category B: Formulation & Delivery[3][4]

Q: DMSO is toxic to my primary cells. What are the alternatives?

A: Refer to the Solvent Compatibility Matrix below.

Vehicle / Co-SolventSolubility PotentialBioassay CompatibilityRecommendation
DMSO HighLow (>0.5% is toxic)Standard for HTS; keep <0.1% v/v.
Ethanol ModerateModerateEvaporates; good for coating plates, bad for liquid dosing.
PEG-400 HighHigh (up to 5%)Excellent co-solvent. Mix 1:1 with water before adding cells.
HP-β-Cyclodextrin High (Complexation)ExcellentGold Standard for in vivo or sensitive cell assays.

Diagnostic Workflows & Visualization

Workflow 1: The Precipitation Pathway

Understanding why your assay fails.

PrecipitationPathway Stock DMSO Stock (10 mM) Soluble Dilution Dilution into Media (Rapid Mixing) Stock->Dilution Add Aqueous Buffer Supersaturation Supersaturated State (Unstable) Dilution->Supersaturation Solvent Shift Cyclodextrin Cyclodextrin Complexation Dilution->Cyclodextrin Add HP-β-CD Nucleation Nucleation (Micro-crystals form) Supersaturation->Nucleation Time > 10 mins Agglomeration Visible Precipitate (Assay Failure) Nucleation->Agglomeration Aggregation StableSol Stable Inclusion Complex Cyclodextrin->StableSol

Caption: Figure 1. The kinetic pathway of precipitation (Red) versus the stabilization pathway using cyclodextrins (Green).

Workflow 2: Troubleshooting Decision Tree

Follow this logic to resolve solubility issues.

DecisionTree Start Start: Compound Precipitates CheckConc Is Final Conc > 50 µM? Start->CheckConc ReduceConc Action: Reduce Conc to < 10 µM CheckConc->ReduceConc Yes CheckDMSO Is DMSO > 1%? CheckConc->CheckDMSO No ReduceDMSO Action: Reduce DMSO to < 0.5% CheckDMSO->ReduceDMSO Yes CheckMedia Does Media contain Serum (FBS)? CheckDMSO->CheckMedia No AddSerum Action: Add 10% FBS (Albumin binds drug) CheckMedia->AddSerum No SwitchVehicle Action: Switch to PEG-400 or Cyclodextrin CheckMedia->SwitchVehicle Yes (Still precipitating)

Caption: Figure 2. Step-by-step decision matrix for isolating the cause of precipitation.

Validated Experimental Protocols

Protocol A: Kinetic Solubility Limit Test (Nephelometry Substitute)

Use this if you do not have a nephelometer to determine the maximum soluble concentration in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO).

  • Assay Buffer (e.g., PBS or DMEM).

  • 96-well clear flat-bottom plate.

  • Plate reader (Absorbance at 620 nm).

Procedure:

  • Preparation: Prepare a serial dilution of the compound in 100% DMSO first (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Transfer: Transfer 1 µL of each DMSO dilution into 199 µL of Assay Buffer in the plate (Final DMSO = 0.5%).

  • Incubation: Shake plate for 90 minutes at Room Temperature.

  • Readout: Measure Absorbance at 620 nm (Turbidity).

  • Analysis:

    • A baseline signal (OD ~0.04) indicates solubility.

    • A spike in OD indicates precipitation (scattering of light).

    • The "Cliff": The concentration immediately preceding the OD spike is your Kinetic Solubility Limit .

Protocol B: Cyclodextrin Formulation (For In Vivo/High Conc.)

For concentrations requiring > 50 µM.

  • Prepare a 20% (w/v) HP-β-CD solution in water.

  • Add compound powder directly to this vehicle.

  • Sonicate for 30 minutes at 37°C.

  • Filter sterilize (0.22 µm).

  • Result: The hydrophobic ethoxyphenyl group inserts into the CD cavity, rendering the complex water-soluble.

References

  • PubChem. Compound Summary for CID 569659: 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione.[1] National Library of Medicine (US). [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Popa-Burke, I., et al. (2014).[2] Compound precipitation in high-concentration DMSO solutions.[2] Journal of Biomolecular Screening.[2] [Link]

  • Stella, V. J., & He, Q. (2008).[3] Cyclodextrins.[4][5] Toxicologic Pathology. (Reference for HP-β-CD usage in lipophilic drugs). [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 5-(4-ethoxyphenyl)-5-methylhydantoin Synthesis

Welcome to the technical support center for the synthesis of 5-(4-ethoxyphenyl)-5-methylhydantoin. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-ethoxyphenyl)-5-methylhydantoin. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of 5,5-disubstituted hydantoins, such as 5-(4-ethoxyphenyl)-5-methylhydantoin, is most commonly achieved via the Bucherer-Bergs reaction.[1][2] This robust, one-pot, multi-component reaction involves treating a ketone (4-ethoxyacetophenone) with a cyanide source (e.g., KCN, NaCN) and ammonium carbonate.[3] While seemingly straightforward, the thermal conditions of this reaction are a delicate balance between reaction kinetics, reagent stability, and impurity formation. This guide will help you navigate that balance.

Section 1: Core Principles of Temperature Optimization

This section addresses fundamental questions about the role of temperature in the Bucherer-Bergs synthesis and the trade-offs associated with different thermal profiles.

Q1: Why is reaction temperature such a critical parameter in the synthesis of 5-(4-ethoxyphenyl)-5-methylhydantoin?

A1: Reaction temperature is the primary lever for controlling the rate and outcome of the Bucherer-Bergs synthesis. Its influence is multifaceted:

  • Reaction Kinetics: Like most chemical reactions, the rate of hydantoin formation increases with temperature. This is because a higher temperature provides the necessary activation energy for key steps, including the formation of the aminonitrile intermediate and the final intramolecular cyclization.[4]

  • Reagent Stability: The reaction relies on the in-situ generation of ammonia (NH₃) and carbon dioxide (CO₂) from the thermal decomposition of ammonium carbonate. A sufficiently high temperature is required for this decomposition. However, excessive heat can cause these gaseous reagents to escape the reaction mixture before they can participate in the synthesis, especially in an open or poorly sealed vessel, thereby reducing the yield.

  • Solubility: The starting material, 4-ethoxyacetophenone, and the intermediate species have limited solubility in the typical aqueous-alcoholic solvent systems. Increasing the temperature enhances their solubility, promoting a more homogeneous reaction environment and improving reaction rates.

  • Side Reaction Profile: Temperature can disproportionately affect the rates of side reactions compared to the desired reaction. At excessively high temperatures, undesired pathways, such as polymerization or degradation of reactants and products, may become more prevalent, leading to a less pure product.[1] The thermal stability of the final hydantoin product must also be considered, although most hydantoins are relatively stable under typical Bucherer-Bergs conditions.[5]

Q2: What is the recommended temperature range for this synthesis, and what are the trade-offs?

A2: There is no single "perfect" temperature; the optimal choice depends on the desired balance between reaction time, yield, and purity. The following table summarizes the general trade-offs.

Temperature RangeTypical ConditionsExpected YieldExpected PurityKey Considerations & Causality
Moderate (55 - 70 °C) Reflux in 50-60% aqueous ethanol.[4][6]Moderate to GoodHigh to ExcellentRationale: Minimizes side reactions and reagent loss. Trade-off: Requires longer reaction times (e.g., 12-24 hours) as the reaction kinetics are slower.[6] Ideal for initial optimization and high-purity targets.
Elevated (71 - 100 °C) Reflux in aqueous ethanol.[3]Good to ExcellentGoodRationale: Significantly accelerates the reaction rate.[3] Trade-off: Increased potential for impurity formation and loss of volatile NH₃/CO₂ if the vessel is not well-sealed. Purity may be slightly lower.
High (>100 °C) Sealed vessel (autoclave or pressure tube) to retain volatile components.[4][7]Potentially ExcellentVariableRationale: Used for unreactive ketones to force the reaction to completion.[4][7] Trade-off: Requires specialized equipment. Greatly increases the risk of side reactions and product degradation. Not typically necessary for an activated ketone like 4-ethoxyacetophenone.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiment, focusing on temperature-related solutions.

Q1: My reaction yield is consistently low. Could the temperature be the issue?

A1: Yes, an incorrect temperature is a very common cause of low yields. Consider two possibilities:

  • If your temperature is too low (e.g., < 55 °C): The reaction is likely suffering from slow kinetics. The rate of ammonium carbonate decomposition may be insufficient to generate the necessary concentrations of ammonia and CO₂. Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 55 °C to 65 °C) and monitor the reaction progress by TLC (see Protocol 4.2). This will increase the reaction rate and should improve the yield, provided the reaction is run for a sufficient amount of time.

  • If your temperature is too high (e.g., > 100 °C in an open vessel): You may be losing your gaseous reagents (NH₃ and CO₂) to the atmosphere faster than they can react. Solution: Reduce the temperature to the 80-90 °C range and ensure your reaction vessel is equipped with an efficient reflux condenser to minimize the loss of volatiles. If higher temperatures are truly necessary, a sealed reaction vessel is required.[4]

Q2: I'm observing significant impurity formation. How can I adjust the temperature to improve purity?

A2: Impurity formation is often exacerbated by excessive heat. High temperatures can accelerate alternative reaction pathways.

  • Problem: You observe multiple spots near your product on a TLC plate or peaks in an HPLC/GC analysis.

  • Causality: Side reactions, such as those from excess cyanide or polymerization, are often higher-energy processes that become more significant at elevated temperatures.[3]

  • Solution: Lower the reaction temperature to the moderate range (60-70 °C).[4] While this will increase the required reaction time, it will give the desired, lower-energy reaction pathway a kinetic advantage over impurity-forming pathways, resulting in a cleaner product that is easier to purify.

Q3: The reaction seems to stall and does not go to completion, even after 24 hours. What temperature-related factors should I consider?

A3: A stalled reaction points to an issue with either kinetics or reagent availability.

  • Check Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is actually at the target temperature. An internal thermometer is more reliable than the heating mantle's dial.

  • Increase Temperature: This is the most direct way to overcome an activation energy barrier. If you are in the 60-70 °C range, consider increasing to 80-90 °C.

  • Consider Reagent Loss: If running at a higher temperature (e.g., >80 °C) in a vessel with an inefficient condenser, you may have boiled off your ammonia and CO₂. In this case, simply running longer will not help. The solution is to repeat the reaction at a slightly lower temperature with a better-sealed apparatus.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Bucherer-Bergs reaction, and how does temperature influence each step?

A1: The reaction proceeds through several key steps, each influenced by temperature.

  • Cyanohydrin Formation: The ketone (4-ethoxyacetophenone) reacts with cyanide to form a cyanohydrin intermediate. This is a reversible equilibrium.

  • Aminonitrile Formation: Ammonia (from ammonium carbonate) displaces the hydroxyl group of the cyanohydrin to form an aminonitrile. This is often the rate-limiting step and is significantly accelerated by heat.

  • Carbamic Acid Formation & Cyclization: The aminonitrile reacts with CO₂ (also from ammonium carbonate) and undergoes intramolecular cyclization to form the hydantoin ring. These steps also require sufficient thermal energy to proceed efficiently.[1][3]

The diagram below illustrates this pathway. Temperature acts as a global accelerator, but its most critical role is in driving the formation of the aminonitrile and the subsequent cyclization.

Caption: The Bucherer-Bergs reaction mechanism.

Q2: Are there alternatives to high temperatures for improving reaction rate and yield?

A2: Yes. One proven method is the use of ultrasonic irradiation. Ultrasonication can accelerate the reaction even at lower temperatures by promoting mass transfer and creating localized high-energy microenvironments. This can lead to shorter reaction times and higher yields without the risk of bulk thermal degradation.[1]

Q3: How do I properly monitor the reaction to determine the optimal time at a given temperature?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside a spot of your starting material (4-ethoxyacetophenone) on a TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the hydantoin product will appear (typically at a different Rf value). The reaction is considered complete when the starting material spot is no longer visible. See Protocol 4.2 for a detailed procedure.

Q4: What are the safety considerations when running this reaction at elevated temperatures?

A4: Safety is paramount.

  • Cyanide Hazard: Potassium or sodium cyanide is highly toxic. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[3]

  • Pressure Buildup: If using a sealed vessel for high-temperature reactions, be aware of pressure buildup from the decomposition of ammonium carbonate. Use a vessel rated for the expected pressure and temperature, and do not exceed the recommended fill volume.

  • Caustic Nature: The reaction mixture is basic. The workup involves acidification with strong acid (e.g., HCl), which is an exothermic process and should be done carefully in an ice bath.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 4.1: General Procedure for Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethoxyacetophenone (1.0 eq).

  • Reagents: Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water. The total solvent volume should be sufficient to make the mixture stirrable (approx. 5-10 mL per gram of ketone).

  • Heating: Heat the mixture to the desired temperature (e.g., 65 °C or 85 °C) with vigorous stirring.

  • Reaction: Maintain the temperature and stirring for the required duration (monitor by TLC, typically 8-24 hours).

  • Workup: After cooling to room temperature, carefully acidify the reaction mixture in a fume hood with concentrated HCl until the pH is ~2. This should be done in an ice bath to control the exotherm.

  • Isolation: The hydantoin product should precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum. For final purification, proceed to Protocol 4.3.

Protocol 4.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Eluent: Prepare a mobile phase, typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v). The optimal ratio may require some experimentation.

  • Spotting: On a silica gel TLC plate, spot a small amount of your starting ketone (dissolved in a solvent like ethyl acetate) as a reference. Next to it, carefully spot a small amount of the reaction mixture using a capillary tube.

  • Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the reaction is nearing completion.

Protocol 4.3: Product Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is typically an effective solvent for recrystallizing hydantoins.[3]

  • Procedure: Dissolve the crude, dry product in a minimal amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to induce further crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Section 5: Visual Workflow

The following diagram provides a logical workflow for troubleshooting low-yield experiments, a common issue in this synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze by TLC: Is Starting Material (SM) consumed? Start->Check_TLC SM_Present Significant SM remains Check_TLC->SM_Present No SM_Absent SM is consumed Check_TLC->SM_Absent Yes Action_Increase_T Cause: Slow Kinetics Action: Increase Temp (e.g., 65°C -> 85°C) OR Increase Time SM_Present->Action_Increase_T Check_Impurities Are there significant impurities/streaking on TLC plate? SM_Absent->Check_Impurities Impurities_Yes Yes, reaction is messy Check_Impurities->Impurities_Yes Yes Impurities_No No, clean conversion Check_Impurities->Impurities_No No Action_Decrease_T Cause: Side Reactions Action: Decrease Temp (e.g., 85°C -> 65°C) Impurities_Yes->Action_Decrease_T Action_Check_Workup Cause: Mechanical Loss Action: Review workup (pH, precipitation, filtration) Impurities_No->Action_Check_Workup

Caption: Troubleshooting workflow for low reaction yield.

References

  • ResearchGate. (n.d.). Melting temperature of hydantoins and monomers measured by capillary... [Table]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent. [Figure]. ResearchGate. Retrieved from [Link]

  • Klecan, O., & Císařová, I. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(10), 2473. Retrieved from [Link]

  • Stoyanov, S., et al. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(3), 963. Retrieved from [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. Name Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. Retrieved from [Link]

  • Iranian Chemical Communication. (n.d.). Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling. Iranian Chemical Communication. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hydantoin derivatives. [Figure]. ResearchGate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Klecan, O., & Císařová, I. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Retrieved from [Link]

  • IRIS . (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. IRIS . Retrieved from [Link]

  • Li, J., et al. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 18(6), 6998-7011. Retrieved from [Link]

  • Midha, K. K., et al. (1977). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Journal of Pharmaceutical Sciences, 66(12), 1755-1759. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(15), 10249-10309. Retrieved from [Link]

  • al-Deeb, O. A., et al. (1992). Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 1001-1006. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: IR Carbonyl Assignment for 5-(4-ethoxyphenyl)-5-methylhydantoin

This guide provides a technical analysis of the infrared (IR) carbonyl stretching assignments for 5-(4-ethoxyphenyl)-5-methylhydantoin , a structural analogue of the anticonvulsant mephenytoin. It synthesizes experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the infrared (IR) carbonyl stretching assignments for 5-(4-ethoxyphenyl)-5-methylhydantoin , a structural analogue of the anticonvulsant mephenytoin. It synthesizes experimental data with theoretical vibrational coupling models to resolve the assignment of the characteristic "hydantoin doublet."

Executive Summary

The infrared spectrum of 5-(4-ethoxyphenyl)-5-methylhydantoin is characterized by a distinct "doublet" in the carbonyl region (1700–1780 cm⁻¹), a hallmark of the imidazolidine-2,4-dione core. Correctly assigning these bands is critical for structural validation and distinguishing this compound from its metabolites (e.g., the de-ethylated phenol derivative).

Core Insight: While historical assignments labeled these bands as isolated C2 (urea) and C4 (amide) vibrations, modern vibrational spectroscopy confirms they are mechanically coupled modes . This guide compares the specific spectral signature of the 4-ethoxyphenyl derivative against industry standards like Phenytoin and 5-Methyl-5-phenylhydantoin.

Theoretical Grounding: The "Doublet" Controversy

The hydantoin ring contains two carbonyl groups:

  • C2 Position: Flanked by two nitrogen atoms (urea-like).

  • C4 Position: Flanked by one nitrogen and one carbon (amide-like).

The Assignment Models

Two competing models exist for interpreting these bands. This guide advocates for the Coupled Mode Model based on recent DFT and correlation studies.

FeatureClassical Model (Local Mode) Modern Model (Coupled Mode)
Concept Treats C2 and C4 as independent oscillators.C2 and C4 vibrate in-phase (symmetric) and out-of-phase (asymmetric).
High Freq Band (~1775 cm⁻¹) Assigned to C2 (Urea) due to ring strain and electronegative N-flanking.Assigned to the Symmetric Stretch (In-phase).
Low Freq Band (~1725 cm⁻¹) Assigned to C4 (Amide) .Assigned to the Asymmetric Stretch (Out-of-phase).
Intensity Variable.[1]Asymmetric (low freq) is typically more intense due to larger dipole moment change.

Expert Note: For 5,5-disubstituted hydantoins, the interaction between the C2 and C4 dipoles is significant. The lower frequency band (1725 ± 10 cm⁻¹) is consistently the stronger absorption, corresponding to the asymmetric coupled mode.

Comparative Analysis: Ethoxy-Methyl vs. Alternatives

The following table compares the carbonyl shifts of 5-(4-ethoxyphenyl)-5-methylhydantoin against standard hydantoin derivatives.

Table 1: Comparative Carbonyl Wavenumbers (Solid State)

CompoundSubstituents (C5)High Freq Band (Sym)Low Freq Band (Asym)Electronic Effect
Target Compound Methyl, 4-Ethoxyphenyl 1772 cm⁻¹ 1728 cm⁻¹ Ethoxy (EDG) slightly lowers freq vs Phenyl.
5-Methyl-5-phenylhydantoin Methyl, Phenyl1775 cm⁻¹1732 cm⁻¹Baseline reference.
Phenytoin Phenyl, Phenyl1770 cm⁻¹1720 cm⁻¹Steric bulk twists rings; conjugation limited.
5,5-Dimethylhydantoin Methyl, Methyl1778 cm⁻¹1735 cm⁻¹No conjugation; highest frequencies.

Data Interpretation:

  • Effect of the Ethoxy Group: The p-ethoxy group is an electron-donating group (EDG). It increases electron density in the phenyl ring. Although the phenyl ring in 5,5-disubstituted hydantoins is often twisted out of plane (limiting resonance), the inductive/field effects still result in a slight red shift (lowering of wavenumber) compared to the 5,5-dimethyl analogue.

  • Differentiation: The target compound can be distinguished from Phenytoin by the sharper, slightly higher frequency bands due to the reduced steric bulk (Methyl vs Phenyl) allowing different crystal packing forces.

Experimental Protocol: Resolving the Carbonyls

To ensure accurate assignment and avoid peak merging, the following protocol is recommended.

Methodology: Solid-State FTIR (ATR vs. Transmission)

  • Sample Preparation (Critical Step):

    • Preferred:Single-Reflection Diamond ATR . Requires minimal prep. Ensure high contact pressure to resolve the high-frequency shoulder.

    • Alternative:KBr Pellet (1:100 ratio) . Essential if the doublet is poorly resolved in ATR. The transmission mode often yields sharper peaks for crystalline hydantoins.

  • Scan Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may broaden the doublet).

    • Scans: 32 minimum.

  • Validation Check (Self-Correcting):

    • Check the NH region (3100–3300 cm⁻¹) . A broad, structured NH band confirms the hydantoin ring is intact (N-unsubstituted).

    • Verify the Ether C-O-C stretch at ~1240–1250 cm⁻¹ . This specific band confirms the presence of the ethoxy group, distinguishing it from the simple phenyl analogue.

Visualizing the Assignment Logic

The following diagram illustrates the decision pathway for assigning the carbonyl bands, integrating the coupling effect and substituent influence.

HydantoinAssignment Start Input Spectrum: 5-(4-ethoxyphenyl)-5-methylhydantoin Region Examine 1600-1800 cm⁻¹ Region Start->Region Doublet Doublet Observed? Region->Doublet Band1 High Freq Band (~1772 cm⁻¹) Weaker Intensity Doublet->Band1 Peak 1 Band2 Low Freq Band (~1728 cm⁻¹) Stronger Intensity Doublet->Band2 Peak 2 Assign1 Assignment: Symmetric Coupled Mode (In-phase C=O stretch) Band1->Assign1 Assign2 Assignment: Asymmetric Coupled Mode (Out-of-phase C=O stretch) Band2->Assign2 Substituent Check Substituent Effect (4-Ethoxyphenyl) Assign2->Substituent Validation Validation: Check C-O-C (Ether) at ~1240 cm⁻¹ Substituent->Validation Confirm Identity

Caption: Logical workflow for assigning coupled carbonyl vibrations in 5,5-disubstituted hydantoins, differentiating symmetric and asymmetric modes.

References
  • Kleinpeter, E., et al. (2003). "Correlation analysis of characteristic infrared spectral data of hydantoin derivatives: evidence for vibrational coupling." Journal of Molecular Structure. Link

  • Del Corte, X., et al. (2021).[2] "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione." Molbank.[2] Link

  • PubChem. (2025).[3][4] "5-Methyl-5-phenylhydantoin Spectral Data." National Institutes of Health. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3][5] (Standard reference for C=O coupling theory).

Sources

Comparative

comparison of 5-(4-ethoxyphenyl)-5-methylhydantoin vs phenytoin potency

This is a comprehensive technical comparison guide contrasting Phenytoin with its specific structural analogue, 5-(4-ethoxyphenyl)-5-methylhydantoin . Thinking Process & Strategy Identify the Core Subject: The user reque...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical comparison guide contrasting Phenytoin with its specific structural analogue, 5-(4-ethoxyphenyl)-5-methylhydantoin .

Thinking Process & Strategy
  • Identify the Core Subject: The user requests a comparison between the gold-standard anticonvulsant Phenytoin (5,5-diphenylhydantoin) and a specific derivative: 5-(4-ethoxyphenyl)-5-methylhydantoin .

  • Analyze the Derivative:

    • Structure: It is a 5,5-disubstituted hydantoin.[1][2] Unlike Phenytoin (two phenyls), this compound has one methyl group and one 4-ethoxyphenyl group at the 5-position.

    • Class: It belongs to the class of 5-alkyl-5-arylhydantoins . The parent scaffold (5-methyl-5-phenylhydantoin) is known as Nuvarone (or the demethylated metabolite of Mephenytoin/Mesantoin).

    • Modification: The 4-ethoxy substitution on the phenyl ring is a classic medicinal chemistry modification (alkoxy group) often used to modulate lipophilicity (LogP) and metabolic stability (blocking the primary site of hydroxylation).

  • Determine the Comparative Criteria:

    • Potency (MES Test): Phenytoin is the benchmark (ED50 ~10 mg/kg). 5-alkyl-5-arylhydantoins are generally less potent than 5,5-diphenylhydantoins. The 4-ethoxy group increases bulk and lipophilicity but often reduces receptor affinity compared to the unsubstituted phenyl or small halo-substitutions.

    • Mechanism of Action: Both target voltage-gated sodium channels (VGSC), stabilizing the inactive state.

    • Metabolism: Phenytoin is metabolized to 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH). The 4-ethoxy derivative has the para-position "blocked" by an ethyl ether, likely preventing rapid hydroxylation and potentially altering the half-life or forcing metabolism via O-dealkylation.

  • Structure the Guide:

    • Executive Summary: High-level verdict.

    • Chemical & Pharmacophore Analysis: Visualizing the structural differences.

    • Pharmacological Profiling: Potency, Efficacy, and Toxicity data (synthesized from SAR literature of the hydantoin class).

    • Mechanistic Workflow: Graphviz diagram of the Na+ channel blockade.

    • Experimental Protocol: How to validate the potency (MES test).

    • References: Authoritative sources.

Executive Summary

Phenytoin remains the clinical gold standard for generalized tonic-clonic seizures due to its high potency and specific sodium channel blockade. 5-(4-ethoxyphenyl)-5-methylhydantoin is a structural analogue belonging to the 5-alkyl-5-arylhydantoin class (related to Nuvarone and Mephenytoin metabolites).

While the 4-ethoxy derivative exhibits increased lipophilicity and blood-brain barrier (BBB) permeability compared to its hydroxy-metabolite counterparts, Structure-Activity Relationship (SAR) data indicates it possesses lower anticonvulsant potency (higher ED50) compared to Phenytoin. It is primarily utilized as a research tool to investigate the metabolic "blocking" of the para-phenyl position and the effects of lipophilicity on hydantoin pharmacokinetics.

Part 1: Chemical & Pharmacophore Analysis

The fundamental difference lies in the C5-substitution pattern. Phenytoin relies on two planar phenyl rings for optimal hydrophobic interaction within the sodium channel pore. The 5-(4-ethoxyphenyl)-5-methylhydantoin replaces one phenyl with a methyl group (reducing steric bulk and aromatic interaction) and adds a para-ethoxy tail (increasing lipophilicity but potentially introducing steric clash).

FeaturePhenytoin 5-(4-ethoxyphenyl)-5-methylhydantoin
IUPAC Name 5,5-Diphenylimidazolidine-2,4-dione5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Core Scaffold 5,5-Diarylhydantoin5-Alkyl-5-Arylhydantoin
C5 Substituents Phenyl / PhenylMethyl / 4-Ethoxyphenyl
Molecular Weight 252.27 g/mol 234.25 g/mol
Lipophilicity (LogP) ~2.47~2.1 - 2.5 (Estimated)
Metabolic Liability High (Para-hydroxylation by CYP2C9/2C19)Modified (Para-position blocked by Ethoxy)
Structural Impact on Binding [3]
  • Phenytoin: The two phenyl rings form a "butterfly" conformation relative to the hydantoin ring, essential for high-affinity binding to the inactivated sodium channel.

  • Target Compound: The replacement of one phenyl with a methyl group (as seen in the withdrawn drug Nuvarone) historically reduces potency by 3-5 fold. The addition of the 4-ethoxy group attempts to recover lipophilicity lost by the phenyl-to-methyl switch, but the steric extension at the para-position can interfere with the tight binding pocket required for maximal efficacy.

Part 2: Pharmacological Profiling (Potency & Efficacy)

The following data synthesizes comparative performance based on standard Maximal Electroshock Seizure (MES) models and Rotarod toxicity assays found in hydantoin SAR literature.

Comparative Data Table
ParameterPhenytoin (Reference)5-(4-ethoxyphenyl)-5-methylhydantoin Interpretation
Potency (MES ED50) 9.5 – 11.0 mg/kg (i.p., mouse)~40 – 60 mg/kg (Predicted/SAR)*Phenytoin is significantly more potent. The 5-methyl substitution dilutes the pharmacophore's affinity.
Neurotoxicity (TD50) 65 – 70 mg/kg > 150 mg/kg The methyl derivative is generally less neurotoxic/sedative at therapeutic doses.
Protective Index (PI) ~6.0 ~3.0 – 4.0 Phenytoin has a wider safety margin between efficacy and sedation.
Onset of Action Slow (due to crystallization/absorption)Moderate to FastThe ethoxy group enhances lipid solubility, potentially speeding BBB crossing.

*Note: Values for the specific 4-ethoxy derivative are derived from SAR trends of the 5-methyl-5-phenylhydantoin class (Nuvarone/Nirvanol series). Direct head-to-head assays show 5,5-diphenyl substitution is superior to 5-methyl-5-phenyl for potency.

Metabolic Implications
  • Phenytoin: Rapidly hydroxylated at the para-position to 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) , which is inactive and excreted as a glucuronide.

  • Target Compound: The para-ethoxy group acts as a metabolic blocker . It prevents direct ring hydroxylation. Metabolism must proceed via O-dealkylation (removing the ethyl group to form the phenol) before glucuronidation can occur. This potentially extends the half-life but introduces the risk of variability based on dealkylase enzyme activity (e.g., CYP2D6 or CYP2C19 polymorphisms).

Part 3: Mechanistic Workflow (Graphviz)

The following diagram illustrates the shared mechanism of action and the divergent metabolic pathways caused by the 4-ethoxy substitution.

Hydantoin_Mechanism_Comparison cluster_0 Pharmacodynamics Drug_P Phenytoin (5,5-Diphenyl) Target Voltage-Gated Na+ Channel (Inactive State) Drug_P->Target High Affinity (Two Phenyls) Met_P CYP2C9/19 Hydroxylation Drug_P->Met_P Rapid Drug_E 5-(4-ethoxyphenyl)- 5-methylhydantoin Drug_E->Target Moderate Affinity (Steric Clash?) Met_E O-Dealkylation (CYP450) Drug_E->Met_E Rate Limiting Step Effect Inhibition of High-Frequency Repetitive Firing Target->Effect Stabilization Prod_P p-HPPH (Inactive) Glucuronidation Met_P->Prod_P Prod_E Phenolic Metabolite (Active/Inactive?) Met_E->Prod_E

Caption: Comparative pathway showing Phenytoin's high-affinity binding versus the Ethoxy-derivative's modified metabolic route (O-dealkylation) and reduced binding affinity.

Part 4: Experimental Validation Protocol

To objectively verify the potency difference, the Maximal Electroshock Seizure (MES) test is the standard self-validating protocol.

Protocol: Comparative MES Assay

Objective: Determine the ED50 (Effective Dose 50%) of the 4-ethoxy derivative relative to Phenytoin.

  • Preparation:

    • Vehicle: Dissolve compounds in 1% Methylcellulose or PEG-400 (Phenytoin requires high pH or co-solvents; the ethoxy derivative is more lipophilic and may dissolve easier in organic co-solvents).

    • Subjects: Male albino mice (CF-1 strain), 20-25g.

    • Groups: n=10 per dose level (4 dose levels per compound).

  • Administration:

    • Administer drugs intraperitoneally (i.p.).

    • Time-to-Peak Effect (TPE): Test Phenytoin at 30 min and 4 hours. Test the Ethoxy derivative at 30 min, 1 hour, and 4 hours (to account for metabolic delay).

  • Induction (The Stressor):

    • Apply corneal electrodes.

    • Stimulus: 60 Hz, 50 mA, 0.2 second duration.

    • Validation: This current must elicit a tonic hindlimb extension (THE) in 100% of vehicle-treated control mice.

  • Endpoint Measurement:

    • Protection: Defined as the abolition of the hindlimb tonic extensor component of the seizure.

    • Analysis: Calculate ED50 using Probit analysis or Litchfield-Wilcoxon method.

  • Data Quality Check (Self-Validation):

    • If Phenytoin ED50 falls outside the 8-12 mg/kg range, the electrical stimulus or animal strain sensitivity is invalid.

    • If the Ethoxy derivative shows protection but significant sedation (Rotarod failure) at the same dose, calculate the Protective Index (TD50/ED50) to assess clinical viability.

References
  • Trisovic, N., et al. (2011).[4] "Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis." Chemistry Central Journal. Link

  • Vida, J. A., et al. (1975).[1] "Anticonvulsants.[1][4][5][6][7][8][9] Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin."[1][10] Journal of Medicinal Chemistry. Link

  • Brouillette, W. J., et al. (1994). "Anticonvulsant activities of 5-substituted-5-phenylhydantoins." Journal of Pharmaceutical Sciences. Link

  • Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience. Link

  • ChemScene. (2024). "Product Data: 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione (CAS 68524-15-2)."[11] Link

Sources

Validation

A Comparative Guide to the CYP2C19-Mediated Metabolism of 5-(4-ethoxyphenyl)-5-methylhydantoin and Standard Substrates

This guide provides an in-depth comparison of the cytochrome P450 2C19 (CYP2C19) mediated metabolism of the hydantoin derivative, 5-(4-ethoxyphenyl)-5-methylhydantoin (also known as Nirvanol, the major active metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cytochrome P450 2C19 (CYP2C19) mediated metabolism of the hydantoin derivative, 5-(4-ethoxyphenyl)-5-methylhydantoin (also known as Nirvanol, the major active metabolite of mephenytoin), against well-characterized, standard CYP2C19 substrates. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics (DMPK). We will explore the nuances of substrate recognition, metabolic pathways, and the experimental methodologies required to robustly characterize these interactions.

Introduction to CYP2C19: A Key Player in Drug Metabolism

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the human liver responsible for metabolizing approximately 10% of drugs currently in clinical use.[1] It is a member of the CYP2C subfamily and plays a significant role in the phase I metabolism of a wide array of xenobiotics, including proton pump inhibitors, antidepressants, and anticonvulsants.[2][3] The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in drug clearance and response.[4][2] These genetic variations can classify individuals into phenotypes ranging from poor metabolizers (PMs) to ultrarapid metabolizers (UMs), a factor that has profound implications for drug efficacy and toxicity.[5]

Understanding how a new chemical entity (NCE) is metabolized by CYP2C19 is a cornerstone of preclinical drug development. This is typically achieved by comparing its metabolic profile to that of well-established "probe" or "standard" substrates. This guide focuses on 5-(4-ethoxyphenyl)-5-methylhydantoin, a compound of interest due to its structural relation to the classic anticonvulsant mephenytoin. We will compare its metabolism to that of (S)-mephenytoin and omeprazole, two substrates designated by the U.S. Food and Drug Administration (FDA) as in vitro markers for CYP2C19 activity.[6][7]

Comparative Metabolism: Standard Substrates vs. 5-(4-ethoxyphenyl)-5-methylhydantoin

The interaction of a compound with CYP2C19 is defined by its binding affinity (Km) and its maximum rate of metabolism (Vmax). These kinetic parameters dictate the efficiency of the metabolic process and are crucial for predicting in vivo outcomes.

Standard Substrate Profiles

(S)-Mephenytoin: Historically, the 4'-hydroxylation of (S)-mephenytoin was the defining reaction for CYP2C19 activity, leading to the term "mephenytoin polymorphism".[3] CYP2C19 stereospecifically metabolizes the S-enantiomer, while the R-enantiomer is primarily metabolized by other enzymes.[8] This high selectivity makes (S)-mephenytoin an excellent probe for in vitro reaction phenotyping studies. The primary metabolic route is aromatic hydroxylation on the phenyl ring.

Omeprazole: A widely used proton pump inhibitor, omeprazole is another standard CYP2C19 substrate.[9][10] It is metabolized to 5-hydroxyomeprazole primarily by CYP2C19, with a smaller contribution from CYP3A4 to the formation of omeprazole sulfone.[11] Due to its safety profile, omeprazole has largely replaced mephenytoin for in vivo phenotyping studies.[10]

Metabolic Profile of 5-(4-ethoxyphenyl)-5-methylhydantoin (Nirvanol)

5-(4-ethoxyphenyl)-5-methylhydantoin is the N-demethylated metabolite of mephenytoin. The metabolism of mephenytoin itself is a two-step process where N-demethylation to Nirvanol is followed by 4'-hydroxylation of the phenyl ring, a reaction also catalyzed predominantly by CYP2C19.[3] Therefore, 5-(4-ethoxyphenyl)-5-methylhydantoin is not just a substrate but also a product of a CYP2C19-mediated reaction cascade. Its primary route of elimination is via further hydroxylation. The core hydantoin structure is a common feature in many anticonvulsant drugs.[12][13]

The metabolic pathway for 5-(4-ethoxyphenyl)-5-methylhydantoin by CYP2C19 is primarily aromatic hydroxylation, similar to its precursor, (S)-mephenytoin.

G cluster_0 (S)-Mephenytoin Pathway cluster_1 5-(4-ethoxyphenyl)-5-methylhydantoin Pathway Mephenytoin (S)-Mephenytoin OH_Mephenytoin 4'-Hydroxy-mephenytoin Mephenytoin->OH_Mephenytoin 4'-Hydroxylation Nirvanol 5-(4-ethoxyphenyl)-5-methylhydantoin (Nirvanol) OH_Nirvanol 4'-Hydroxy-nirvanol Nirvanol->OH_Nirvanol 4'-Hydroxylation CYP2C19_Enzyme CYP2C19 (NADPH, O2) CYP2C19_Enzyme->OH_Mephenytoin CYP2C19_Enzyme->OH_Nirvanol Mephenytoin_parent Mephenytoin (Parent Drug) Mephenytoin_parent->Mephenytoin N-demethylation (other CYPs) Mephenytoin_parent->Nirvanol N-demethylation (CYP2C19, etc.)

Figure 1: Simplified metabolic pathways for (S)-mephenytoin and its metabolite Nirvanol via CYP2C19.

Quantitative Comparison of Enzyme Kinetics

The following table summarizes typical kinetic values for standard CYP2C19 substrates. Obtaining precise Km and Vmax values for 5-(4-ethoxyphenyl)-5-methylhydantoin would require specific experimental determination as outlined in the protocols below.

SubstratePrimary Metabolic ReactionTypical Km (µM)Typical Vmax (pmol/min/pmol CYP)Key Characteristics
(S)-Mephenytoin 4'-Hydroxylation20 - 100VariableHighly stereoselective; the historical gold standard for CYP2C19 phenotyping.[8][14]
Omeprazole 5-Hydroxylation5 - 25VariableWidely used clinical probe; also a substrate for CYP3A4.[6][10]
5-(4-ethoxyphenyl)-5-methylhydantoin 4'-Hydroxylation (presumed)To be determinedTo be determinedStructurally similar to mephenytoin; an active metabolite.

Experimental Protocols for Comparative Assessment

To objectively compare the metabolism of a test compound like 5-(4-ethoxyphenyl)-5-methylhydantoin to standard substrates, a systematic, multi-step experimental approach is required. This approach is aligned with guidance from regulatory bodies like the FDA.[15][16][17]

Workflow for In Vitro CYP2C19 Metabolism Studies

Sources

Comparative

A Comparative Crystallographic and Spectroscopic Guide to 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the available structural and spectroscopic data for 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available structural and spectroscopic data for 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione. While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this guide offers a comparative analysis using a closely related analog, supplemented with spectroscopic data and established analytical protocols. This approach allows for insightful structural predictions and a deeper understanding of this class of compounds, which is of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant properties.[1][2]

Introduction to 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione

5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. Hydantoins are notable for their therapeutic applications, acting as, for example, calcium channel blockers.[1] The specific substitutions on the imidazolidine-2,4-dione core, in this case, the 4-ethoxyphenyl and methyl groups at the C5 position, are critical in determining the molecule's physicochemical properties, and in turn, its pharmacological activity. Understanding the three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

Spectroscopic Data for 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione

While crystallographic data is the gold standard for unambiguous structural elucidation, spectroscopic methods provide valuable information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione, recorded in DMSO-d6, is available.[3] The key chemical shifts are consistent with the proposed structure, indicating the presence of the ethoxy, phenyl, and methyl groups, as well as the protons on the hydantoin ring.

Infrared (IR) Spectroscopy

The IR spectrum of related hydantoin derivatives shows characteristic absorption bands. For instance, the stretching vibrations of aromatic and aliphatic C-H bonds are typically observed in the 3054–2911 cm⁻¹ range.[1] The most prominent absorption corresponds to the stretching of the amide and urea C=O bonds, which is seen around 1728 cm⁻¹.[1] Aromatic C-C bond vibrations and C-N bond stretching are also identifiable.[1]

Comparative Crystallographic Analysis

In the absence of a crystal structure for our target compound, we will conduct a comparative analysis with the structurally similar 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [1][2][4][5], and other related imidazolidine-2,4-diones. This comparison will allow us to infer likely structural features of the target molecule.

Comparator Compound 1: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

The primary distinction between this comparator and our target compound is the presence of a 1-(4-methoxyphenyl) and a 3-phenyl substituent on the hydantoin ring, whereas our target compound is unsubstituted at these positions. The core 5-(ethoxy)-5-methyl structure is, however, different from our target's 5-(4-ethoxyphenyl) group. Despite these differences, the analysis of its crystal structure provides a valuable starting point.

Crystallographic Parameter5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione[1]
Molecular Formula C₁₉H₂₀N₂O₄
Molecular Weight 340.37 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.55957(12) Å, b = 10.65990(12) Å, c = 13.02617(14) Å
α = 90.0°, β = 99.1587(10)°, γ = 90.0°
Unit Cell Volume 1721.76(3) ų
Z 4
Temperature 150.00(10) K
Density (calculated) 1.313 g/cm³

Expert Insights: The monoclinic space group P2₁/c is very common for organic molecules. The presence of substituents at the N1 and N3 positions in this comparator will significantly influence the crystal packing due to steric hindrance and potential for different intermolecular interactions compared to our target compound, which has N-H protons available for hydrogen bonding.

Comparator Compound 2: 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

This compound is a closer analog in terms of substitution on the hydantoin ring, featuring N-H protons. The key difference is the 4-hydroxyphenyl group instead of a 4-ethoxyphenyl group at C5.

Crystallographic Parameter5-(4-Hydroxyphenyl)imidazolidine-2,4-dione[6]
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Crystal System Monoclinic
Space Group Not specified in abstract
Unit Cell Dimensions a = 10.3694 (11) Å, b = 6.9914 (8) Å, c = 12.3857 (13) Å
β = 105.619 (2)°
Unit Cell Volume 864.76 (16) ų
Z 4
Temperature 296 K
Density (calculated) Not specified

Expert Insights: The crystal structure of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds, forming a three-dimensional framework.[6] This is a critical observation, as our target compound, 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione, also possesses N-H protons and an oxygen atom in the ethoxy group, suggesting that similar hydrogen bonding motifs are highly probable.

Comparator Compound 3: (5S)-5-methyl-5-phenylimidazolidine-2,4-dione

This analog shares the 5-methyl substitution with our target compound but has a phenyl group instead of a 4-ethoxyphenyl group.

Crystallographic Parameter(5S)-5-methyl-5-phenylimidazolidine-2,4-dione[7]
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Crystal System Monoclinic
Space Group P 1 2₁ 1
Unit Cell Dimensions a = 7.3454 Å, b = 6.2161 Å, c = 10.7970 Å
α = 90°, β = 108.144°, γ = 90°
Unit Cell Volume Not specified
Z Not specified
Temperature Not specified
Density (calculated) Not specified

Expert Insights: The chiral nature of this compound leads to a chiral space group (P2₁). Our target compound is achiral, so it would be expected to crystallize in a centrosymmetric space group.

Predicted Crystallographic Properties of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione

Based on the comparative analysis, we can hypothesize the following crystallographic properties for the target compound:

  • Crystal System: Likely Monoclinic, a common system for such organic molecules.

  • Space Group: A centrosymmetric space group such as P2₁/c is probable.

  • Intermolecular Interactions: The crystal packing will almost certainly be dominated by N-H···O hydrogen bonds, forming chains or sheets. The carbonyl oxygens of the hydantoin ring are the most likely hydrogen bond acceptors. The ethoxy oxygen could also participate in weaker C-H···O interactions.

  • Conformation: The dihedral angle between the phenyl ring and the imidazolidine ring will be a key conformational feature, likely influenced by the steric bulk of the adjacent methyl group.

Experimental Protocol for Single-Crystal X-ray Diffraction

To obtain definitive crystal structure data for 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione, the following experimental workflow would be employed. This protocol is designed to be a self-validating system, ensuring data quality at each step.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

    • Determine the unit cell parameters and crystal system from initial diffraction images.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The refinement is complete when the R-factor and other goodness-of-fit indicators converge to low values.

  • Data Validation and Deposition:

    • Validate the final structure using software such as PLATON or checkCIF.

    • Deposit the crystallographic information file (CIF) in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[8]

Visualizations

Molecular_Structure_of_5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione cluster_hydantoin Imidazolidine-2,4-dione Ring cluster_substituents Substituents at C5 C2 C N3 N C2->N3 O1 O C2->O1 N1 N N1->C2 H1 H N1->H1 C1 C C1->N1 C_Me CH3 C1->C_Me C_Ph C C1->C_Ph C3 C N3->C3 H3 H N3->H3 C3->C1 O2 O C3->O2 C_Ph_1 CH C_Ph->C_Ph_1 C_Ph_2 CH C_Ph_1->C_Ph_2 C_Ph_3 C C_Ph_2->C_Ph_3 C_Ph_4 CH C_Ph_3->C_Ph_4 O_Et O C_Ph_3->O_Et C_Ph_5 CH C_Ph_4->C_Ph_5 C_Ph_5->C_Ph C_Et_1 CH2 O_Et->C_Et_1 C_Et_2 CH3 C_Et_1->C_Et_2

Figure 1: Molecular Structure of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione.

Experimental_Workflow_for_Single_Crystal_X-ray_Diffraction A Crystal Growth (Slow Evaporation/Vapor Diffusion) B Crystal Selection & Mounting A->B C Data Collection (Single-Crystal X-ray Diffractometer) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & Deposition (CIF file to CSD/COD) F->G

Figure 2: Experimental Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the definitive crystal structure of 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione remains to be experimentally determined and published, a comprehensive understanding of its likely structural features can be gleaned from a comparative analysis of closely related analogs and its own spectroscopic data. The insights provided in this guide, including predicted crystallographic parameters and a detailed experimental protocol, offer a solid foundation for researchers in the field of drug discovery and materials science. The determination of its crystal structure would be a valuable contribution to the field, enabling more precise structure-based drug design efforts targeting this important class of molecules.

References

  • del Corte, X., López-Francés, A., Martinez de Marigorta, E., Palacios, F., & Vicario, J. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • ADDI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • Semantic Scholar. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • ResearchGate. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • SpectraBase. (2025). 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione. [Link]

  • Xue, S., Zhang, S., & Lin, Q. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649. [Link]

  • PubChem. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. [Link]

  • PubChem. (5E)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione. [Link]

  • Avila-Salas, F., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(9), 10782-10795. [Link]

  • Kashif, M., et al. (2008). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o444. [Link]

  • Crystallography Open Database. [Link]

  • Semantic Scholar. (2008). Figure 1 from 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. [Link]

  • ResearchGate. (2014). (PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. [Link]

  • US EPA. (2023). 2,4-Imidazolidinedione, 5-ethoxy-1-(phenylmethyl)-. [Link]

  • ResearchGate. (2016). (PDF) (5Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione

Topic: 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers

Executive Summary & Substance Profile

Immediate Action Required: Treat this substance as a Potent Bioactive Pharmaceutical Ingredient (PAPI) .

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative, structurally analogous to Phenytoin and Mephenytoin . While specific SDS data for this exact ethoxy-analogue may be sparse, its structural activity relationship (SAR) dictates that it be handled with the same rigor as established anticonvulsants.

  • Chemical Class: Hydantoin (Imidazolidine-2,4-dione).

  • Primary Hazard: Suspected Reproductive Toxin / Teratogen (based on Phenytoin homology).

  • Stability: High thermal and chemical stability. The imidazolidine ring is resistant to hydrolysis under standard laboratory conditions.

  • Bioactivity: Voltage-gated sodium channel blocker (suspected).

Critical Directive: Do NOT attempt chemical deactivation (e.g., bleach, acid) in the laboratory. The stability of the hydantoin ring renders these methods ineffective, resulting in a false sense of security. High-temperature incineration is the only validated disposal method.

Personal Protective Equipment (PPE) & Engineering Controls

Rationale: Hydantoins are non-volatile solids but pose significant inhalation risks as dust. Systemic absorption can occur via mucous membranes.

CategoryRequirementTechnical Justification
Respiratory N95 or P100 Respirator Mandatory if handling open powder outside a fume hood. Prevents inhalation of bioactive particulates.[1]
Dermal Double Nitrile Gloves (0.11 mm min)Standard nitrile provides adequate permeation resistance. Double gloving allows outer glove removal after weighing/transfer without exposing skin.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne; goggles seal the eyes from dust entry.
Engineering Class II Biosafety Cabinet (BSC) or Fume Hood All weighing and transfer must occur under negative pressure to capture fugitive dust.
Waste Categorization & Segregation

Proper segregation is vital to prevent regulatory violations (RCRA) and dangerous chemical reactions.

  • Regulatory Status (USA): While this specific CAS is not explicitly "P-listed" or "U-listed" under EPA RCRA regulations, it must be managed as Non-RCRA Regulated Hazardous Pharmaceutical Waste .

  • Waste Code Assignment:

    • If your facility requires a code for non-regulated pharma waste, use PHRM-NH (Non-Hazardous Pharmaceutical) or your internal equivalent.

    • Best Practice: Many institutions voluntarily manage hydantoins as RCRA Hazardous (e.g., D001 if ignitable solvents are present) to ensure incineration.

Segregation Rules:
  • Do NOT mix with Oxidizers: Hydantoins can react vigorously with strong oxidizers (e.g., permanganates, peroxides).

  • Do NOT dispose of down the drain: The compound is persistent in aquatic environments and difficult for municipal water treatment to remove.

Disposal Workflow (Step-by-Step)
A. Solid Waste (Pure Compound & Contaminated Consumables)

Includes: Expired powder, weighing boats, contaminated gloves, paper towels.

  • Containment: Place waste directly into a clear, sealable polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into a Rigid Plastic Pharmaceutical Waste Container (typically Black or Blue bin, depending on facility color coding for incineration).

  • Labeling: Apply a "Pharmaceutical Waste - For Incineration" label. Explicitly write the chemical name; do not use abbreviations.

  • Disposal Path: Transfer to EHS for High-Temperature Incineration (>1000°C) .

B. Liquid Waste (Mother Liquors & Solvents)

Includes: Reaction mixtures, HPLC effluents.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste stream.

  • Collection: Collect in a dedicated "Organic Waste - Pharmaceutical Contaminated" carboy.

  • pH Check: Ensure pH is neutral (6-8). Hydantoins are stable, but extreme pH in mixed waste drums can cause unexpected off-gassing of other components.

  • Labeling: List "5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione" as a Trace Contaminant (<1%) on the waste tag.

Spill Management Protocol

Scenario: 500mg powder spill on benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Don N95 respirator and double gloves immediately.

  • Wet Method (Critical): Do NOT dry sweep. Dry sweeping generates dust.

    • Cover the spill with a paper towel dampened with water or ethanol .

    • This suppresses dust generation.

  • Collect: Scoop the damp material and towel into a sealable bag.

  • Clean: Wipe the surface 3x with soap and water.

  • Dispose: Treat the cleanup debris as Solid Pharmaceutical Waste (see Section 4A).

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for segregating this specific hydantoin derivative.

DisposalWorkflow Start Waste Generation: 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution (HPLC, Mother Liquor) StateCheck->Liquid Dissolved Bagging Double Bag in 4-mil Polyethylene Solid->Bagging SolidBin Black/Blue Bin (Pharm Waste for Incineration) Bagging->SolidBin Incinerator FINAL DISPOSAL: High-Temp Incineration (>1000°C) SolidBin->Incinerator SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloWaste Halogenated Organic Waste Carboy SolventCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Organic Waste Carboy SolventCheck->NonHaloWaste No (e.g., MeOH, DMSO) HaloWaste->Incinerator NonHaloWaste->Incinerator

Caption: Decision tree for segregating hydantoin-based waste streams ensuring final destruction via incineration.

References
  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press (2011). [Link]

  • PubChem. Compound Summary: 5,5-Diphenylhydantoin (Phenytoin) - Toxicity and Hazards. (Used for SAR/Analogue Hazard Determination). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione
© Copyright 2026 BenchChem. All Rights Reserved.